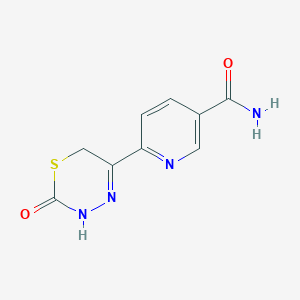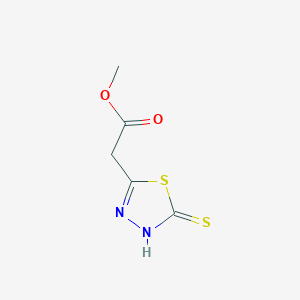
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate is a heterocyclic compound that contains a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of appropriate thiosemicarbazides with esters or acids under controlled conditions. One common method involves the cyclization of thiosemicarbazides with esters in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon or sulfur atoms in the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions like acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Aplicaciones Científicas De Investigación
Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of Methyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound can disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells . It may also interact with enzymes and proteins involved in cellular metabolism, leading to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole ring structure but lacks the methyl and acetate groups.
Thiazole: Contains a similar sulfur-nitrogen ring but differs in the position of the nitrogen atom.
Oxadiazole: Similar heterocyclic compound with an oxygen atom in place of sulfur.
Propiedades
Número CAS |
89723-67-1 |
|---|---|
Fórmula molecular |
C5H6N2O2S2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
methyl 2-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetate |
InChI |
InChI=1S/C5H6N2O2S2/c1-9-4(8)2-3-6-7-5(10)11-3/h2H2,1H3,(H,7,10) |
Clave InChI |
KHAIIDCLVWDLBS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=NNC(=S)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)

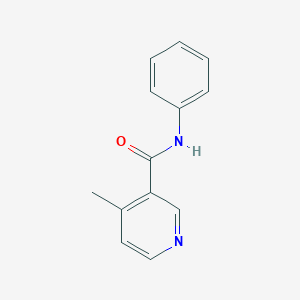

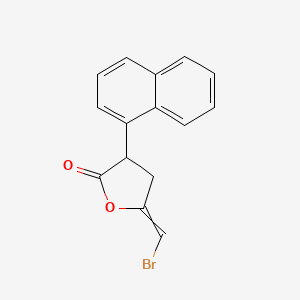
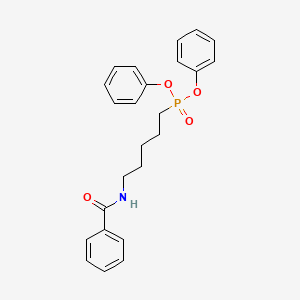
![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
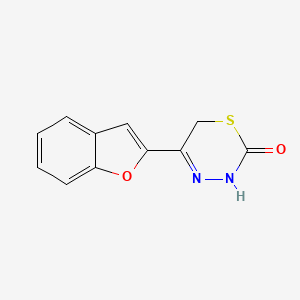
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)
![2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane)](/img/structure/B14380741.png)

